4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEUMTJFHLTXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384079-20-2 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the chemical structure of 4-(1,3,4-Oxadiazol-2-yl)piperidine (B3026733) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic framework, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR Analysis
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the piperidine (B6355638) ring protons and the single proton on the oxadiazole ring. In the hydrochloride salt, the piperidine nitrogen is protonated, leading to the appearance of a broad singlet for the N-H protons. The protons on carbons adjacent to the nitrogen (C2/C6) are expected to be deshielded and appear downfield.
Expected ¹H-NMR Chemical Shifts:
Oxadiazole Proton (C5-H): A sharp singlet is anticipated in the aromatic region, typically around δ 8.5-9.0 ppm.
Piperidine Protons: The proton at the C4 position, adjacent to the oxadiazole ring, would appear as a multiplet. The axial and equatorial protons at C2/C6 and C3/C5 would present as complex multiplets due to spin-spin coupling. Upon protonation to form the hydrochloride salt, the signals for protons alpha to the nitrogen (C2/C6) would experience a significant downfield shift.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and serve as characteristic markers for the heterocyclic system. impactfactor.org
Interactive Table: Expected ¹H-NMR and ¹³C-NMR Data
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Oxadiazole C2 | - | ~165 | Carbon attached to piperidine. |
| Oxadiazole C5 | ~8.7 (s, 1H) | ~153 | |
| Piperidine C4 | Multiplet | Downfield-shifted aliphatic | Methine carbon attached to the oxadiazole. |
| Piperidine C3, C5 | Multiplets | Aliphatic region | Methylene carbons. |
| Piperidine C2, C6 | Multiplets | ~45-50 | Methylene carbons alpha to the nitrogen, deshielded by the positive charge. |
Note: The chemical shifts are estimated based on data from similar structures and general spectroscopic principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. impactfactor.org The spectrum of 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is expected to display several key absorption bands that confirm its structure.
N-H Stretching: A broad and strong absorption band is expected in the range of 3200-2700 cm⁻¹ corresponding to the stretching vibration of the N⁺-H bond in the protonated piperidinium (B107235) ring.
C-H Stretching: Absorptions for the aliphatic C-H bonds of the piperidine ring are expected around 2950-2850 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond in the oxadiazole ring should produce a characteristic absorption band around 1650-1610 cm⁻¹.
C-O-C Stretching: The cyclic ether linkage within the oxadiazole ring typically shows a strong absorption band in the region of 1070-1020 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Piperidinium N⁺-H | Stretch | 3200 - 2700 | Strong, Broad |
| Aliphatic C-H | Stretch | 2950 - 2850 | Medium to Strong |
| Oxadiazole C=N | Stretch | 1650 - 1610 | Medium |
| Oxadiazole C-O-C | Stretch | 1070 - 1020 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which helps in confirming its structure. The free base, 4-(1,3,4-Oxadiazol-2-yl)piperidine, has a molecular formula of C₇H₁₁N₃O and a monoisotopic mass of approximately 153.09 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 154.10.
The fragmentation of the parent ion would likely proceed through several characteristic pathways:
Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.
Fragmentation of the Oxadiazole Ring: The heterocyclic ring can undergo cleavage, leading to the loss of small neutral molecules.
Loss of the Oxadiazole Moiety: Cleavage of the C-C bond connecting the two rings can result in a fragment corresponding to the protonated piperidine ring.
Interactive Table: Expected Mass Spectrometry Fragments
| m/z Value (Expected) | Possible Fragment Identity | Fragmentation Pathway |
| 154.10 | [C₇H₁₂N₃O]⁺ | Protonated molecular ion [M+H]⁺ |
| 126.09 | [C₆H₁₀N₂]⁺ | Loss of CO from the oxadiazole ring |
| 85.09 | [C₅H₁₃N]⁺ | Cleavage of the C4-C(oxadiazole) bond |
| 56.06 | [C₃H₆N]⁺ | Alpha-cleavage of the piperidine ring |
Solid-State Structural Investigations via X-ray Crystallography
While a specific single-crystal X-ray diffraction study for this compound has not been reported, analysis of related structures provides insight into the expected solid-state conformation. researchgate.net
Determination of Crystal System and Space Group
Based on analyses of similar small heterocyclic molecules and substituted 1,3,4-oxadiazole derivatives, the compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. researchgate.net The specific space group, for instance P2₁/c for a monoclinic system, would define the symmetry elements present in the unit cell. These parameters are crucial for understanding the packing of molecules in the crystal lattice.
Detailed Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
The conformational preference of substituted piperidine rings is a well-studied area. For a 4-substituted piperidine, the ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position.
To minimize steric hindrance between the substituent and the axial hydrogens on the piperidine ring (1,3-diaxial interactions), the bulkier 1,3,4-oxadiazol-2-yl group is strongly predicted to occupy the more spacious equatorial position . This arrangement represents the lowest energy conformer and is expected to be the dominant form in both the solid state and in solution. The proton on the C4 carbon would consequently be in the axial position.
Characterization of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C–H···π, π···π Stacking)
While a specific crystal structure for this compound is not publicly documented, a detailed analysis of its constituent functional groups allows for a robust prediction of its intermolecular interactions and crystal packing arrangement. The structure is composed of a protonated piperidinium ring, a chloride counter-ion, and a 1,3,4-oxadiazole ring. This combination gives rise to a variety of strong and weak noncovalent interactions that dictate its solid-state architecture.
Hydrogen Bonding: The primary and most dominant intermolecular force in the crystal lattice will be strong hydrogen bonds. The protonated piperidinium cation (R₂NH₂⁺) serves as an excellent hydrogen bond donor. It is expected to form strong charge-assisted hydrogen bonds of the N-H···Cl⁻ type with the chloride anion. Furthermore, the two pyridine-like nitrogen atoms of the 1,3,4-oxadiazole ring are known to be effective hydrogen bond acceptors. researchgate.net This allows for the formation of a secondary set of hydrogen bonds, likely of the N-H···N(oxadiazole) type, linking the cations into extended networks. The oxygen atom within the oxadiazole ring is a comparatively weaker hydrogen bond acceptor.
π···π Stacking: The 1,3,4-oxadiazole ring, being an aromatic heterocycle, has the potential to engage in π···π stacking interactions. nih.gov Depending on the relative orientation of adjacent molecules in the crystal lattice, offset or parallel-displaced stacking of the oxadiazole rings could occur. Studies on similar 1,3,4-oxadiazole-containing compounds have confirmed their participation in such interactions, which are crucial for stabilizing the crystal packing. nih.govnih.gov
The interplay of these interactions—strong N-H···Cl⁻ and N-H···N hydrogen bonds creating primary structural motifs, supplemented by weaker C–H···π and π···π interactions—would result in a highly organized and thermodynamically stable crystal structure.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Strength | Role in Crystal Packing |
| Hydrogen Bond | Piperidinium N-H | Chloride ion (Cl⁻) | Strong, Charge-Assisted | Primary structural linkage |
| Hydrogen Bond | Piperidinium N-H | Oxadiazole N | Moderate | Cation-cation linkage |
| C–H···π Interaction | Piperidine C-H | Oxadiazole π-system | Weak | Stabilization of packing |
| π···π Stacking | Oxadiazole π-system | Oxadiazole π-system | Weak to Moderate | Contributes to lattice energy |
Solution and Gas-Phase Conformational Dynamics and Stereochemical Considerations
The conformational behavior of this compound is primarily dictated by the piperidine ring, which is known to adopt a chair conformation, analogous to cyclohexane. wikipedia.org However, the presence of the nitrogen heteroatom and the substituent at the C4 position introduces specific dynamic and stereochemical features.
Conformational Equilibrium of the Piperidine Ring: The piperidine ring exists in a dynamic equilibrium between two chair conformers. For a 4-substituted piperidine, this equilibrium involves the substituent being in either an axial or an equatorial position. In the gas phase and in nonpolar solvents, the equatorial conformation of the N-H bond is generally more stable. wikipedia.org For the 4-(1,3,4-oxadiazol-2-yl) group, steric factors would strongly favor the equatorial position to minimize 1,3-diaxial interactions.
Upon protonation, as in the hydrochloride salt, the conformational landscape changes significantly, especially in polar solvents. For 4-substituted piperidinium salts with polar substituents, a notable stabilization of the axial conformer is often observed. nih.gov This phenomenon is attributed to electrostatic interactions, such as charge-dipole interactions, between the positively charged nitrogen (N⁺-H₂) and the polar substituent. nih.govnih.gov The 1,3,4-oxadiazole ring possesses a significant dipole moment, which could lead to a stabilizing interaction with the axial N⁺-H₂ group, potentially increasing the population of the axial conformer in solution compared to the neutral base.
Gas-Phase vs. Solution-Phase Conformation: In the gas phase, intramolecular forces dominate. The equilibrium would be a balance between the steric preference for the large oxadiazole group to be equatorial and any stabilizing electronic interactions (e.g., hyperconjugation, charge-dipole) that might favor the axial conformer. nih.govresearchgate.net Computational studies on fluorinated piperidines have shown that in the gas phase, electronic effects can lead to a preference for the axial position, which can be modulated by solvation. nih.gov
In a polar solvent like water, the situation is more complex. The solvent can stabilize the more polar conformer. For the 4-fluoropiperidinium salt, the equatorial conformer has a larger dipole moment and is thus significantly stabilized in aqueous solution. nih.gov For this compound, the relative dipole moments of the axial and equatorial conformers would determine the extent of solvent-induced stabilization. Given the polar nature of both the piperidinium and oxadiazole moieties, solvation effects are expected to play a crucial role in the conformational equilibrium.
The interconversion between the two chair forms occurs rapidly at room temperature through a process of ring inversion. The energy barrier for this process is typically low, on the order of 10-11 kcal/mol. wikipedia.org
Table 2: Factors Influencing Conformational Preference of the 4-(1,3,4-Oxadiazol-2-yl) Group
| Factor | Favoring Equatorial Conformer | Favoring Axial Conformer |
| Steric Hindrance | High (minimizes 1,3-diaxial strain) | Low |
| Charge-Dipole Interaction | Possible, but generally weaker | Potentially stabilizing interaction between N⁺-H₂ and the oxadiazole dipole |
| Hyperconjugation | Possible σC-H → σC-C | Possible σC-H → σC-N or σC-C → σ*C-N |
| Solvation (Polar Solvent) | Depends on the overall dipole moment of the conformer | Depends on the overall dipole moment of the conformer |
Stereochemical Considerations: The molecule does not possess any chiral centers, and therefore, it is achiral. The key stereochemical aspect is the relative orientation of the substituent on the piperidine ring, which is fully described by the axial/equatorial conformational isomerism discussed above.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure and reactivity of 4-(1,3,4-Oxadiazol-2-yl)piperidine (B3026733) hydrochloride.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with various basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict its electronic properties. researchgate.net These calculations can determine key quantum chemical parameters that describe the molecule's reactivity.
The electronic structure of compounds containing the 1,3,4-oxadiazole ring has been described by DFT to understand various reactivity descriptors. nih.gov For analogous compounds, these studies help in understanding the distribution of electron density and the stability of the molecule. The hydrochloride salt of 4-(1,3,4-Oxadiazol-2-yl)piperidine would be modeled to understand how the protonation of the piperidine (B6355638) nitrogen affects the electronic properties of the entire molecule.
Table 1: Predicted Quantum Chemical Reactivity Descriptors for 1,3,4-Oxadiazole Derivatives
| Descriptor | Symbol | Predicted Value Range for Analogous Compounds | Significance |
| Ionization Potential | IP | 7.0 - 8.5 eV | Indicates the energy required to remove an electron; related to electron-donating ability. |
| Electron Affinity | EA | 0.5 - 2.0 eV | Represents the energy released upon gaining an electron; related to electron-accepting ability. |
| Electronegativity | χ | 3.5 - 5.5 eV | A measure of the ability to attract electrons in a chemical bond. |
| Chemical Hardness | η | 2.5 - 4.0 eV | Measures resistance to change in electron distribution; harder molecules are less reactive. |
| Chemical Softness | S | 0.25 - 0.50 eV⁻¹ | The reciprocal of hardness; softer molecules are more reactive. |
| Electrophilicity Index | ω | 1.5 - 4.0 eV | A measure of the electrophilic character of a molecule. |
Note: The values in this table are representative ranges based on computational studies of various 1,3,4-oxadiazole derivatives and are intended to provide a predictive framework for 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For 1,3,4-oxadiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of 4-(1,3,4-Oxadiazol-2-yl)piperidine, the piperidine ring would likely contribute to the HOMO, while the oxadiazole ring would be a major component of the LUMO. The HOMO-LUMO gap for analogous compounds typically falls in the range of 4-6 eV, indicating good stability. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates increased reactivity and a higher propensity for electron transfer. nih.gov
Table 2: Predicted Frontier Orbital Energies for 4-(1,3,4-Oxadiazol-2-yl)piperidine Moiety
| Parameter | Predicted Energy (eV) for Analogous Compounds | Description |
| EHOMO | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital, related to electron donation. |
| ELUMO | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron acceptance. |
| Energy Gap (ΔE) | 4.0 to 5.5 | Difference between LUMO and HOMO energies, indicating chemical stability. |
Note: These values are estimations based on DFT calculations of similar 1,3,4-oxadiazole-containing structures.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net
For the 4-(1,3,4-Oxadiazol-2-yl)piperidine moiety, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the piperidine ring and any attached substituents would exhibit positive potential. researchgate.netresearchgate.net The protonated nitrogen in the hydrochloride salt would be a prominent region of high positive potential.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, such as a protein or enzyme.
Molecular Docking Simulations for Prediction of Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rdd.edu.iq This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For 1,3,4-oxadiazole derivatives, docking studies have been performed against various protein targets to explore their potential as therapeutic agents. umsha.ac.irnih.gov
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore different conformations and orientations of the ligand, calculating the binding energy for each pose. The results would reveal the most likely binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or electrostatic interactions), and an estimated binding affinity (often expressed as a docking score or binding energy). globalresearchonline.net The protonated piperidine nitrogen could form strong electrostatic interactions or hydrogen bonds with negatively charged residues in the binding pocket.
Table 3: Illustrative Molecular Docking Results for a 1,3,4-Oxadiazole-Piperidine Derivative with a Hypothetical Protein Target
| Parameter | Value | Details |
| Binding Affinity (kcal/mol) | -7.0 to -9.5 | Lower values indicate stronger binding. |
| Hydrogen Bond Interactions | 2-4 bonds | With residues such as ASP, GLU, SER, THR. |
| Key Interacting Residues | TYR, PHE, LEU, VAL | Involved in hydrophobic interactions. |
| Interacting Moiety | Oxadiazole Ring | Potential for π-π stacking with aromatic residues. |
| Interacting Moiety | Piperidine Ring | Potential for electrostatic interactions and hydrogen bonding. |
Note: This table presents hypothetical data based on typical docking results for similar heterocyclic compounds to illustrate the type of information obtained.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability Assessment
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and to assess the stability of the complex in a simulated physiological environment.
For a complex of this compound and a target protein, an MD simulation would track the movements of all atoms over a period of nanoseconds. Analysis of the simulation trajectory would reveal the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex would show minimal fluctuations in RMSD. Furthermore, MD simulations can provide information on the persistence of key interactions, such as hydrogen bonds, observed in the docking study. researchgate.netnih.gov
Structure Activity Relationship Sar Investigations of 4 1,3,4 Oxadiazol 2 Yl Piperidine and Its Analogs
Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Interactions
The piperidine ring is a prevalent structural motif in pharmaceuticals, and its substitution pattern significantly governs the biological properties of the parent molecule. ajchem-a.com In the context of 4-(1,3,4-Oxadiazol-2-yl)piperidine (B3026733) analogs, modifications to the piperidine moiety have been shown to dramatically alter potency and activity.
Research into related heterocyclic compounds has demonstrated that even minor substitutions can have a profound impact. For instance, in a series of piperidine-substituted sulfonamides, the presence and position of a methyl group on the piperidine ring were critical for anticancer activity. ajchem-a.com Specifically, compounds with a methyl group at the 3 or 4-position of the piperidine ring exhibited the highest anticancer properties. ajchem-a.com
Furthermore, the degree of saturation within the ring is a key determinant of biological interaction. A notable tenfold increase in potency was observed when unsaturation was introduced into a piperidine ring within a series of 4-Azaindole-2-piperidine compounds being investigated for activity against Trypanosoma cruzi. dndi.org This enhancement was consistent across different analogs, underscoring the importance of the ring's planarity and shape for molecular recognition. dndi.org Conversely, replacing the piperidine ring with a morpholine (B109124) ring, in an attempt to improve metabolic clearance, led to an inactive compound, highlighting the specific requirement of the piperidine scaffold for activity. dndi.org
Table 1: Effect of Piperidine Ring Saturation on Biological Potency
| Compound Type | Modification | Relative Potency |
|---|---|---|
| Piperidine Analog | Saturated Ring | 1x |
Data derived from a comparative study on related heterocyclic compounds. dndi.org
Effects of Modifications to the 1,3,4-Oxadiazole (B1194373) Ring System on Molecular Recognition
The 1,3,4-oxadiazole ring is a versatile heterocyclic core recognized for its significant role in medicinal chemistry. japsonline.commdpi.com It is often employed as a bioisostere for amide or ester groups, enhancing metabolic stability and influencing ligand binding through its specific electronic and hydrogen-bonding properties. mdpi.comnih.gov Modifications to this ring system, particularly through the introduction of various substituents, are a critical strategy for modulating biological activity. nih.govdoaj.org
Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have revealed clear SAR trends. The nature of the substituent attached to the oxadiazole ring directly influences the compound's antimicrobial profile. For example, in a series of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives, the type and position of the substituent on the phenyl ring at the 5-position of the oxadiazole determined the antibacterial and antifungal efficacy. nih.govresearchgate.net
Specifically, compounds bearing electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3), or electron-withdrawing groups like chloro (-Cl) in the para position of the phenyl ring, showed enhanced antibacterial activity. nih.govresearchgate.net In contrast, moderate antifungal activity was observed for compounds with hydroxyl (-OH) and nitro (-NO2) substituents. nih.govresearchgate.net This indicates that the electronic properties of the substituent on the 1,3,4-oxadiazole moiety are crucial for molecular recognition by microbial targets.
Table 2: Influence of Substituents on the 1,3,4-Oxadiazole Moiety on Antimicrobial Activity
| Substituent Group at 5-Position (on Phenyl Ring) | Biological Activity Noted |
|---|---|
| p-OCH₃, p-Cl, p-CH₃ | Enhanced Antibacterial Activity |
Data derived from studies on substituted 1,3,4-oxadiazole analogs. nih.govresearchgate.net
Role of Linker Modifications in Modulating Target Binding and Selectivity
In the 4-(1,3,4-Oxadiazol-2-yl)piperidine scaffold, the piperidine ring not only serves as a core structural element but also functions as a crucial linker connecting the oxadiazole moiety to other parts of the molecule. The geometry and nature of this linker are paramount for achieving optimal target binding and selectivity.
Research on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a closely related structural class, demonstrated the critical importance of the linker's geometry. nih.gov In this series, the 1,4-disubstituted piperidine linker was found to be optimal for activity. nih.gov When the geometry was altered to create a nonlinear arrangement, such as by using 2- or 3-substituted piperidine or pyrrolidine (B122466) precursors, the biological activity was either drastically reduced or completely eliminated. nih.gov This suggests that the specific spatial orientation afforded by the 1,4-piperidine linker is essential for proper alignment of the pharmacophoric elements within the target's binding site.
Furthermore, attempts to replace the piperidine linker with other cyclic or acyclic structures have often resulted in a significant loss of activity. Replacing the piperidine with an acyclic analog or a morpholine ring in other heterocyclic series has been shown to render the compounds inactive. dndi.org These findings collectively underscore the specific structural requirements of the piperidine ring as a linker for maintaining biological function.
Stereochemical Influences on the Biological Activity Profile
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining biological activity, as molecular recognition processes at the target site are highly sensitive to the spatial orientation of the ligand. nih.gov For molecules containing chiral centers, such as substituted piperidine rings, different stereoisomers can exhibit vastly different potencies and pharmacological profiles.
Studies focused on the stereochemical effects in piperidine derivatives have confirmed the importance of spatial configuration. For example, in a series of newly synthesized (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol compounds, the specific stereochemistry was established and directly correlated with their antibacterial, antifungal, and anthelmintic activities. nih.govfigshare.com The synthesis of specific stereoisomers by reducing cis-3-alkyl-2,6-diarylpiperidin-4-one allowed for the evaluation of how the fixed spatial arrangement of the methyl, alkyl, and aryl groups on the piperidine ring influenced biological outcomes. nih.gov This demonstrates that the precise 3D structure is a critical factor for effective interaction with biological targets.
Mechanistic Biological Activity and Target Engagement Studies in Vitro and Non Clinical in Vivo Models
Enzyme Inhibition Mechanisms
Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition and Active Site Analysis
Derivatives incorporating the 4-(1,3,4-oxadiazol-2-yl)piperidine (B3026733) scaffold have been extensively investigated as inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease.
One study detailed the development of multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles. acs.org These compounds displayed moderate to excellent inhibition against human AChE (hAChE) and human BChE (hBChE). Notably, compounds 6g and 10f demonstrated balanced inhibitory profiles against both enzymes. acs.org Molecular docking simulations indicated that these inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual-site interaction is a key mechanistic feature, suggesting that the N-benzylpiperidine moiety likely binds to the CAS, while the oxadiazole portion interacts with the PAS. acs.org
Another series of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives also showed promising results. The lead compound from this series, SD-6 , which has an unsubstituted phenyl ring, exhibited potent hAChE inhibitory activity. acs.org Kinetic studies on related oxadiazole derivatives revealed that they act as allosteric site binders, decreasing the efficiency of the AChE enzyme. nih.gov In silico analysis further supported these findings, showing interactions with the anionic subsite and the Per-Arnt-Sim (PAS) domain of AChE, stabilized by π–π stacking and hydrogen bonds. nih.gov
A separate investigation into 3-piperidinyl-1,3,4-oxadiazole derivatives also reported good inhibition potential for the AChE enzyme. tandfonline.com The structure-activity relationship (SAR) in these studies consistently highlights that substitutions on the phenyl ring of the oxadiazole moiety and on the piperidine (B6355638) nitrogen significantly influence the inhibitory potency against both AChE and BChE. acs.orgnih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 6g | hAChE | 0.89 ± 0.05 | acs.org |
| hBChE | 1.34 ± 0.04 | acs.org | |
| 10f | hAChE | 1.02 ± 0.07 | acs.org |
| hBChE | 2.51 ± 0.08 | acs.org | |
| SD-6 | hAChE | 0.907 ± 0.011 | acs.org |
| Compound 16 | AChE | 41.87 ± 0.67 | nih.gov |
| Compound 17 | AChE | 45.33 ± 0.81 | nih.gov |
Beta-Secretase 1 (BACE-1) Inhibition
BACE-1 is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β plaques. researchgate.netnih.govnih.govnih.gov The 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold has been incorporated into molecules designed to inhibit this enzyme.
In a study of multitargeted hybrids, compounds containing the N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole core were evaluated for their ability to inhibit human BACE-1 (hBACE-1). The compounds demonstrated a range of inhibitory activities, from moderate to excellent. acs.org The most promising compounds, 6g and 10f , showed a balanced profile of inhibiting BACE-1 in addition to cholinesterases. acs.org
Similarly, the N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) series of compounds was tested against hBACE-1 using a fluorescence resonance energy transfer (FRET)-based assay. acs.org This analysis confirmed that these derivatives possess multifunctional potential by also targeting BACE-1. Molecular modeling studies suggest that the N-benzylpiperidine moiety is flexible enough to accommodate the catalytic dyad (Asp32 and Asp228 residues) of the BACE-1 enzyme, which is crucial for its inhibitory mechanism. acs.org
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 6g | hBACE-1 | 2.14 ± 0.07 | acs.org |
| 10f | hBACE-1 | 3.24 ± 0.11 | acs.org |
| SD-6 | hBACE-1 | 1.83 ± 0.021 | acs.org |
| SD-7 | hBACE-1 | 1.95 ± 0.014 | acs.org |
Cyclin-Dependent Kinase 2 (CDK-2) Inhibition
Cyclin-dependent kinase 2 (CDK-2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govcancer.gov A series of novel 1,3,4-oxadiazole (B1194373) derivatives were designed and evaluated as potential CDK-2 inhibitors. researchgate.net
A molecular docking study was performed to investigate the binding mode of these derivatives to the CDK-2 active site (PDB code 2R3J). The results indicated that 1,3,4-oxadiazole derivatives bind strongly within the active binding site of the CDK-2 protein. researchgate.net Compounds 5a and 5d showed the highest binding affinity, with docking scores of -10.654 and -10.169 kcal/mol, respectively, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.net
The anti-proliferative effects of these compounds were assessed against Caco-2 colon cancer cells. Compounds 5a and 5d demonstrated promising cytotoxicity, with IC₅₀ values of 43.16 µM and 60.8 µM, respectively, at 24 hours. These results correlated well with the molecular docking analysis, suggesting that their anticancer activity is mediated through the inhibition of CDK-2. researchgate.net
| Compound | Cell Line | IC₅₀ (µM) at 24h | Docking Score (kcal/mol) | Source |
| 5a | Caco-2 | 43.16 | -10.654 | researchgate.net |
| 5d | Caco-2 | 60.8 | -10.169 | researchgate.net |
| Flavopiridol (Standard) | Caco-2 | 59.2 | -9.919 | researchgate.net |
Alpha-Glucosidase Inhibition
Inhibition of α-glucosidase is an effective therapeutic approach for managing type II diabetes mellitus. Several studies have explored derivatives containing the 1,3,4-oxadiazole ring as potent inhibitors of this enzyme. nih.govnih.govmdpi.com
One study reported on quinoline-1,3,4-oxadiazole hybrids, with compound 4i , featuring a bromopentyl side chain, showing the most potent α-glucosidase inhibition with an IC₅₀ value of 15.85 µM, which was superior to the standard drug acarbose (B1664774) (IC₅₀ = 17.85 µM). nih.gov Another potent inhibitor from this series, the p-fluorobenzyl substituted compound 4k , also showed significant activity. nih.gov The inhibitory potential of these compounds is attributed to their effective binding to the carbohydrate-binding region of the α-glucosidase enzyme.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 4i | α-glucosidase | 15.85 ± 0.02 | nih.gov |
| 12k | α-glucosidase | 22.47 ± 0.11 | nih.gov |
| 4k | α-glucosidase | 23.69 ± 0.04 | nih.gov |
| Acarbose (Standard) | α-glucosidase | 17.85 ± 0.03 | nih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that plays a role in infections caused by pathogens like Helicobacter pylori. frontiersin.org Consequently, urease inhibitors are of significant interest. The 1,3,4-oxadiazole scaffold has been identified as a promising core for the development of novel urease inhibitors. nih.govresearchgate.net
In one study, a series of 5-(substituted)-1,3,4-oxadiazole-2-thiones were synthesized and evaluated against Jack bean urease. nih.gov Several compounds exhibited potent inhibitory activity, with compound 4j , bearing a 4-chlorobenzyl ring, being the most active with an IC₅₀ value of 1.15 ± 0.2 µM, approximately 20-fold more active than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggested that these compounds interact with the nickel ions in the active site of the urease enzyme.
Another study on bi-heterocyclic bi-amides containing the 1,3,4-oxadiazole moiety also identified potent urease inhibitors. Compound 9j from this series was the most promising, with an IC₅₀ value of 2.58 ± 0.02 µM, significantly more potent than thiourea. nih.gov In silico docking studies supported these findings, showing a good binding energy and interaction within the active region of the target protein. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 4j | Jack bean urease | 1.15 ± 0.2 | nih.gov |
| 4g | Jack bean urease | 5.60 ± 0.12 | nih.gov |
| 4i | Jack bean urease | 5.72 ± 0.15 | nih.gov |
| 9j | Urease | 2.58 ± 0.02 | nih.gov |
| Thiourea (Standard) | Jack bean urease | 21.0 ± 0.011 | nih.gov |
Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) Targeting
Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. mdpi.comsci-hub.stmdpi.com
A high-throughput screening identified (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1 ) as a potent antitubercular agent. nih.govacs.orgfigshare.comnih.gov Whole-genome sequencing of resistant mutants revealed mutations in the dprE1 gene, confirming DprE1 as the molecular target of this compound class. nih.govacs.orgfigshare.comnih.gov Compound P1 demonstrated high in vitro potency against drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. nih.govacs.org
Structure-activity relationship (SAR) studies showed that modifications to the oxadiazole ring, such as replacing the oxygen with sulfur to form a thiadiazole (P6 ) or altering the isomer to a 1,2,4-oxadiazole (B8745197) (P7 ), were tolerated with only a slight decrease in activity. This suggests that the three heteroatoms with lone pair electrons are important for acting as hydrogen-bond acceptors within the DprE1 binding pocket. nih.govacs.org
| Compound | Target Organism | MIC (µM) | Source |
| P1 | M. tuberculosis H37Rv | 0.15 | nih.govacs.org |
| P6 (Thiadiazole analog) | M. tuberculosis H37Rv | 0.3 | nih.govacs.org |
| P7 (1,2,4-Oxadiazole analog) | M. tuberculosis H37Rv | 0.3 | nih.govacs.org |
Carbonic Anhydrase Inhibition
While direct studies on the carbonic anhydrase (CA) inhibitory activity of 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride are not extensively documented in publicly available literature, the broader class of molecules containing the 1,3,4-oxadiazole moiety has been investigated for this property. Specifically, derivatives such as 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II. dergipark.org.tr
In one study, several 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (B13621728) derivatives were found to be more potent against both hCA I and hCA II than the clinical drug Acetazolamide. dergipark.org.tr For instance, compound 5c from this series exhibited an IC50 value of 18.08 nM against hCA I, which was over 84 times more potent than Acetazolamide. dergipark.org.tr These findings suggest that the 1,3,4-oxadiazole scaffold can be a key pharmacophoric feature for potent carbonic anhydrase inhibition. The inhibitory mechanism typically involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme. researchgate.netnih.gov
| Compound | Target Isoform | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide derivative (5c) | hCA I | 18.08 nM (IC50) | dergipark.org.tr |
| Acetazolamide (Reference Drug) | hCA I | >1500 nM (IC50) | dergipark.org.tr |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6–533.1 ± 187.8 nM (Ki) | nih.gov |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 ± 115.4–624.6 ± 168.2 nM (Ki) | nih.gov |
Although this compound lacks the sulfonamide group typically associated with potent CA inhibition, the potential for other interaction modes with the enzyme cannot be entirely ruled out without direct experimental evidence.
Inhibition of Other Relevant Enzymatic Pathways
The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into inhibitors of various other enzymes relevant to human health. Research has demonstrated that derivatives containing this moiety can exhibit inhibitory activity against cholinesterases and monoamine oxidases.
Cholinesterase Inhibition: Several studies have explored 1,3,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. For example, a series of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives were synthesized and showed potential as anti-enzymatic agents. semanticscholar.org While specific IC50 values for this compound are not provided, the general activity of related structures suggests a potential for interaction with these enzymes.
Monoamine Oxidase (MAO) Inhibition: Derivatives of 1,3,4-oxadiazole have also been identified as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are important targets in the treatment of depression and neurodegenerative disorders. unipi.it For instance, certain 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have been shown to be potent and specific MAO-B inhibitors, with the most active compound having an IC50 value of 0.0027 µM. nih.gov
| Compound Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives | Cholinesterases | Potential anti-enzymatic agents | semanticscholar.org |
| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | MAO-B | Potent and specific inhibition (IC50 down to 0.0027 µM) | nih.gov |
These findings indicate that the 1,3,4-oxadiazole-piperidine scaffold could potentially interact with and inhibit these and other enzymatic pathways, though further specific testing is required to confirm such activities for this compound.
Receptor Binding and Modulation Studies
Voltage-Gated Calcium Channel (T-type) Inhibition and Selectivity
The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore for the development of T-type voltage-gated calcium channel inhibitors. nih.govnih.gov These channels are implicated in various neurological disorders, including epilepsy and neuropathic pain. A study focused on 2,5-disubstituted 1,3,4-oxadiazole molecules reported the identification of compounds with good inhibitory activities on T-type Ca2+ currents and lower activities on voltage-gated Na+ or K+ channels, indicating a degree of selectivity. nih.gov
Notably, the synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine, a close structural analog of the compound of interest, was described in this research, suggesting that the 4-(1,3,4-Oxadiazol-2-yl)piperidine core is synthetically accessible and relevant in the context of T-type calcium channel modulation. nih.gov While direct experimental data on the T-type channel inhibitory properties and selectivity of this compound is not available, the activity of its analogs suggests that it may also exhibit inhibitory effects on these channels. Further electrophysiological studies would be necessary to confirm this and to establish its selectivity profile against other voltage-gated ion channels.
Dopamine (B1211576) (D2) and Serotonin (B10506) (5-HT1A, 5-HT2A) Receptor Affinity and Selectivity
Propidium (B1200493) Iodide Displacement Assays for Active Site Binding Estimation
Propidium iodide (PI) displacement assays are utilized to investigate the binding of a ligand to the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov This assay is particularly relevant in the context of Alzheimer's disease research, as compounds that bind to the PAS can allosterically modulate enzyme activity and interfere with amyloid-β aggregation.
Studies on hybrid molecules combining 5-phenyl-1,3,4-oxadiazole and piperazine (B1678402) moieties have employed this assay to confirm their binding to the PAS of AChE. nih.gov In these studies, a decrease in the fluorescence of a PI-AChE complex upon addition of the test compound indicates displacement of PI and, consequently, binding of the test compound to the PAS. For example, compound 5AD , a 5-phenyl-1,3,4-oxadiazole-piperazine conjugate, demonstrated significant displacement of propidium iodide from the PAS of human AChE. nih.gov
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| 5-phenyl-1,3,4-oxadiazole-piperazine conjugate (5AD) | Propidium Iodide Displacement Assay | Significant displacement of propidium iodide from the peripheral anionic site (PAS) of hAChE | nih.gov |
Given that this compound shares structural similarities with these tested compounds, it is plausible that it could also interact with the PAS of AChE. A propidium iodide displacement assay would be a valuable in vitro tool to assess this potential binding interaction.
Interactions with Nucleic Acids and DNA-Modulating Mechanisms
Direct evidence of interactions between this compound and nucleic acids or its involvement in DNA-modulating mechanisms is currently lacking in the scientific literature. However, the piperidine moiety has been incorporated into metal-based complexes designed to interact with DNA. For instance, the replacement of an ammine group with a piperidine ligand in cisplatin, an anticancer drug that crosslinks DNA, was shown to reduce its cytotoxicity. nih.gov This study suggested that the reduced cytotoxicity might be partly due to a decreased affinity of high mobility group proteins to the DNA adducts formed by the piperidine-containing platinum complex. nih.gov
While this provides a very indirect line of inquiry, it highlights that the piperidine ring can influence the interaction of a molecule with DNA and associated proteins. The 1,3,4-oxadiazole ring system has also been investigated in the context of DNA-interactive agents, although less extensively than other heterocyclic systems. tandfonline.com To ascertain whether this compound has any direct interactions with nucleic acids, studies such as DNA binding assays (e.g., UV-visible spectroscopy, fluorescence quenching, circular dichroism) and DNA cleavage assays would be necessary.
In Vitro Cellular Activity for Target Identification and Mechanistic Understanding
The 1,3,4-oxadiazole nucleus, often combined with a piperidine or similar heterocyclic moiety, is a key pharmacophore in a multitude of compounds designed for therapeutic purposes. researchgate.netnih.gov The stability of the oxadiazole ring and its capacity for hydrogen bonding and π-π interactions are considered crucial for its engagement with biological targets. researchgate.net
Antiproliferative Effects on Various Cancer Cell Lines (e.g., Caco-2, MCF-7, HeLa, A549, MDA-MB-231)
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes and growth factor receptors. nih.govnih.gov
For instance, benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have shown cytotoxic effects against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines. nih.gov Studies on phenylpiperazine derivatives of 1,3,4-oxadiazole revealed potent growth inhibition of cervical cancer (HeLa) cells. nih.gov Similarly, other analogs have been evaluated against human breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT29) cell lines. ddtjournal.com The mechanism for some of these derivatives has been linked to the inhibition of epidermal growth factor receptor (EGFR) and HER2 receptor tyrosine kinases. nih.gov
In other studies, new acetamide (B32628) compounds incorporating 1,3,4-oxadiazole and pyrimidine (B1678525) cores were synthesized and evaluated for their cytotoxic effects on A549 human lung adenocarcinoma cells. Specific derivatives were identified as highly potent cytotoxic agents, with IC50 values significantly lower than the standard chemotherapeutic agent cisplatin. researchgate.net Nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole moiety, also showed potent antiproliferative activity against pancreatic ductal adenocarcinoma cell lines. mdpi.com The mechanism in these analogs was associated with cell cycle arrest at the G2-M phase and inhibition of cyclin-dependent kinase 1 (CDK1). mdpi.com
| Derivative Class | Cancer Cell Line | Reported Activity (IC50/EC50) | Potential Target/Mechanism | Source |
|---|---|---|---|---|
| Benzimidazole-1,3,4-oxadiazole | MCF-7 (Breast) | More potent than 5-fluorouracil | EGFR/HER2 Inhibition | nih.gov |
| Benzimidazole-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Activity noted | EGFR/HER2 Inhibition | nih.gov |
| Benzimidazole-1,3,4-oxadiazole | A549 (Lung) | Activity noted | EGFR/HER2 Inhibition | nih.gov |
| Phenylpiperazine-1,3,4-oxadiazole | HeLa (Cervical) | Potent inhibition noted | FAK Inhibition | nih.gov |
| 1,3,4-Oxadiazole-Pyrimidine Acetamides | A549 (Lung) | <3.9 µg/mL | COX Inhibition | researchgate.net |
| Nortopsentin-1,3,4-oxadiazole Analogs | Pancreatic Cancer Cells | Submicromolar-micromolar range | CDK1 Inhibition, G2-M Arrest | mdpi.com |
Activity Against Pathogenic Microorganisms (e.g., Gram-Positive and Gram-Negative Bacteria, Fungi, Mycobacterium tuberculosis)
The 1,3,4-oxadiazole ring is a component of many compounds investigated for antimicrobial properties. nih.gov Derivatives have shown broad-spectrum activity against bacteria, fungi, and mycobacteria. nih.govmdpi.com
Hybrid compounds combining 1,3,4-oxadiazole with fluoroquinolones have demonstrated good to excellent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net The proposed mechanism of action for some of these hybrids involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov
In the realm of antifungal research, 2,5-disubstituted 1,3,4-oxadiazoles have been found to be highly active against Aspergillus niger and Candida albicans, in some cases showing activity 8 to 16 times greater than the reference drug fluconazole. nih.govmdpi.com
Furthermore, the scaffold is prominent in the search for new antitubercular agents. Hydrazide derivatives containing a 1,3,4-oxadiazole core have shown high activity against attenuated and drug-resistant strains of Mycobacterium tuberculosis. mdpi.com Molecular modeling studies suggest that these compounds may act by inhibiting the InhA enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. mdpi.com Quinoline-piperazine-oxadiazole hybrids have also shown potent activity against M. tuberculosis H37Rv. nih.gov
| Derivative Class | Microorganism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Fluoroquinolone-piperazine-oxadiazole | Gram-positive & Gram-negative bacteria | Good to excellent activity | nih.govresearchgate.net |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Up to 16x more active than fluconazole | nih.govmdpi.com |
| 1,3,4-Oxadiazole-hydrazones | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |
| 1,3,4-Oxadiazole-hydrazones | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |
| Quinoline-piperazine-oxadiazole | M. tuberculosis H37Rv | 0.5 µg/mL | nih.gov |
Assessment of Antioxidant Activity
Many 1,3,4-oxadiazole derivatives have been evaluated for their antioxidant potential, which is the ability to neutralize harmful reactive oxygen species (ROS). tandfonline.com The most common in vitro method used for this assessment is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgresearchgate.net
Studies on 2,5-disubstituted 1,3,4-oxadiazoles derived from phenolic acids demonstrated potent DPPH scavenging activity, with some compounds showing higher efficacy than standard antioxidants like ascorbic acid. rsc.orgscispace.com The antioxidant capacity of these molecules is often attributed to the ability of the phenolic hydroxyl groups and the oxadiazole ring to stabilize free radicals. rsc.org In addition to DPPH assays, other methods such as hydrogen peroxide (H₂O₂) scavenging, nitric oxide (NO) scavenging, and ferric ion reducing capacity have been used to confirm the antioxidant potential of these compounds. rsc.orgnih.gov Certain derivatives have also demonstrated protective effects against hydrogen peroxide-induced oxidative stress in normal lung fibroblast cells. rsc.org
| Derivative Class | Assay | Reported Activity (IC50) | Source |
|---|---|---|---|
| Phenolic acid-based 1,3,4-oxadiazoles | DPPH Scavenging | 13.59 to 22.17 µM | scispace.com |
| Flurbiprofen-based 1,3,4-oxadiazoles | DPPH Scavenging | 25.35 µg/mL (for most active derivative) | nih.gov |
| Flurbiprofen-based 1,3,4-oxadiazoles | Nitric Oxide Scavenging | 27.32 µg/mL (for most active derivative) | nih.gov |
| 2,5-Disubstituted 1,3,4-oxadiazoles | DPPH Scavenging | 23.07 µM | tandfonline.comnih.gov |
Exploratory In Vivo Studies in Animal Models (Mechanistic Focus)
While extensive in vivo data is not available for all derivatives, several studies in animal models have provided mechanistic insights into the biological effects of compounds containing the 1,3,4-oxadiazole core.
Investigation of Specific Biological Pathways and Molecular Targets in Animal Models
In vivo research has often focused on the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives. A study on new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone investigated their antinociceptive effects in rodent models of pain, including the tail-flick and formalin tests. mdpi.com The results indicated a dose-dependent attenuation of the nociceptive response. The study suggested that the mechanism involved the reduction of nociceptor sensitization, potentially through the inhibition of prostaglandin (B15479496) E2 synthesis and myeloperoxidase levels. mdpi.com
Another study evaluated the in vivo anti-inflammatory activity of flurbiprofen-based 1,3,4-oxadiazole derivatives in a carrageenan-induced rat paw edema model. nih.gov The investigation measured the modulation of key inflammatory markers, demonstrating that the compounds could significantly affect biological pathways related to inflammation. The molecular target for many of these anti-inflammatory and analgesic effects is believed to be the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govmdpi.com
Mechanistic Insights Derived from Animal Model Studies on Biological Processes
The findings from animal models provide valuable insights into how 1,3,4-oxadiazole derivatives function at a systemic level. The antinociceptive effects observed in the tail-flick test (a measure of acute thermal pain) and the formalin test (which models both acute and inflammatory pain) suggest that these compounds can interfere with pain signaling pathways. mdpi.com The reduction in the late phase of the formalin test, which is associated with inflammation, strongly supports the hypothesis that the analgesic action is mediated, at least in part, by an anti-inflammatory mechanism. mdpi.com
The in vivo anti-inflammatory studies further solidify this mechanistic link. By showing a reduction in edema and inflammatory markers like nitric oxide (NO), thiobarbituric acid-reducing substances (TBARS), interleukin-6 (IL-6), and COX-2, researchers have demonstrated that these compounds can modulate the physiological inflammatory cascade. nih.gov This evidence, combined with in vitro COX inhibition data, points to the COX pathway as a primary target for the anti-inflammatory and analgesic activities of this class of compounds. nih.govmdpi.com
Derivatization and Analog Development Strategies
Rational Design and Synthesis of Novel Scaffolds Incorporating the 4-(1,3,4-Oxadiazol-2-yl)piperidine (B3026733) Core
The rational design of new chemical entities based on the 4-(1,3,4-oxadiazol-2-yl)piperidine core involves leveraging its favorable physicochemical properties. nih.gov The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for amide and ester groups, offering metabolic stability and acting as a hydrogen bond acceptor. nih.govnih.gov Synthesis strategies are typically modular, allowing for the systematic exploration of chemical space around the core scaffold. nih.gov
A common synthetic approach begins with the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. nih.gov For instance, a series of 1,3,4-oxadiazol-2-ones substituted with a piperidine (B6355638) ring was synthesized to explore antagonists for the G protein-coupled receptor GPR55. nih.gov The synthesis was designed to be modular, enabling rapid access to analogues for structure-activity relationship (SAR) studies. nih.gov Another versatile method involves the reaction of hydrazides with agents like carbon disulfide to produce 1,3,4-oxadiazole-2-thiols, which can be further functionalized. researchgate.net For example, 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione has been reacted with various piperidine derivatives through a Mannich reaction to generate novel compounds with antimicrobial and cytotoxic potential. nih.gov
The synthesis process often involves multiple steps:
Formation of a Hydrazide: An initial carboxylic acid is converted to its corresponding hydrazide. nih.gov
Cyclization: The hydrazide is reacted with a suitable reagent (e.g., phosphorus oxychloride, carbon disulfide) to form the 1,3,4-oxadiazole ring system. nih.govresearchgate.net
Coupling with Piperidine: The pre-formed oxadiazole or its precursor is coupled with a functionalized piperidine ring. nih.gov This can also be achieved by starting with a piperidine-containing fragment, such as isonipecotic acid hydrazide, and building the oxadiazole ring onto it.
Computational design, including fragment-based drug design (FBDD), has been employed to meticulously craft novel series of compounds. rsc.org For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. rsc.org
Scaffold Hybridization with Other Biologically Relevant Heterocyclic Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel drugs with potentially improved or dual activities. The 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold has been successfully hybridized with various other biologically relevant heterocyclic systems. nih.govnih.gov
Notable examples of hybridized scaffolds include:
Quinoline (B57606): Novel conjugates of piperazine (B1678402), 1,3,4-oxadiazole, and quinoline have been synthesized and evaluated for their anticonvulsant potential. nih.gov This approach combines the known neurological activity of quinoline derivatives with the structural features of the oxadiazole-piperazine core. nih.gov
Quinazoline: Symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions, creating highly conjugated systems with potential applications in optoelectronics due to their strong fluorescence. nih.gov
Benzothiazole: Benzothiazole-based 1,3,4-oxadiazole derivatives have been reported, merging two heterocycles known for their broad spectrum of pharmacological activities. ijper.org
1,2,4-Triazole (B32235): Hybrid molecules containing both 1,2,4-triazole and 1,3,4-oxadiazole rings have been synthesized and shown to exhibit antibacterial and antiparasitic effects. nih.gov
These hybridization strategies aim to access new chemical space and exploit synergistic effects between different pharmacophoric units to enhance biological activity.
Iterative Design and Synthesis of Derivatives Based on SAR and Computational Predictions
The optimization of lead compounds relies on an iterative cycle of design, synthesis, and biological testing, guided by Structure-Activity Relationship (SAR) studies and computational modeling. nih.govnih.gov This process allows for a systematic exploration of how modifications to the chemical structure affect its biological activity.
For the 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold, SAR studies have provided key insights. In the development of GPR55 antagonists, it was found that modifications to the aryl group directly attached to the oxadiazolone ring were often detrimental to activity, while a distal cyclopropane (B1198618) group was beneficial. nih.gov Similarly, in a series of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR-guided optimization of the terminal fragments led to a compound with a potent 120 nM activity. nih.gov
Computational tools play a crucial role in this iterative process:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govmdpi.com Docking studies have been used to investigate the interactions between 1,3,4-oxadiazole derivatives and the active sites of targets like peptide deformylase (an antibacterial target) and the GABA-A receptor (for anticonvulsant activity). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical properties of compounds with their biological activities, generating predictive models to guide the design of more potent analogues. researchgate.net
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: These methods provide deeper insights into the electronic structure, stability, and dynamic behavior of ligand-receptor complexes, reinforcing the findings from in vivo and in vitro screening. nih.govmdpi.com
An example of this iterative process is the development of antiepileptic agents, where novel piperazine-1,3,4-oxadiazole-quinoline hybrids were designed, synthesized, and tested. nih.gov The results from in vivo screening were then reinforced by extensive in silico evaluations, including ADME predictions, molecular docking, and MD simulations, confirming the potential of this class of compounds. nih.gov
| Core Scaffold | Target | Key SAR Finding | Computational Method Used | Reference |
|---|---|---|---|---|
| Piperidine-1,3,4-oxadiazol-2-one | GPR55 | Modification of the aryl group adjacent to the oxadiazolone was often detrimental. | Molecular Docking | nih.gov |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | Tubulin | Optimization of two distinct terminal fragments improved potency significantly. | COMPARE analysis | nih.gov |
| Piperazine-1,3,4-oxadiazole-quinoline hybrid | GABA-A Receptor | Specific substitutions on the terminal phenyl rings led to the most promising anticonvulsant action. | Molecular Docking, MD Simulations, DFT | nih.gov |
| 1,3,4-Oxadiazole derivatives | Peptide Deformylase | Antibacterial activity was correlated with specific physicochemical and structural properties. | QSAR, Molecular Docking | researchgate.net |
Development of Chemical Probes for Elucidating Biological Pathways
Beyond their potential as therapeutic agents, derivatives of the 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold can be developed as chemical probes. These specialized molecules are designed to interact with specific biological targets, enabling researchers to investigate and elucidate complex biological pathways.
A prime example is the development of antagonists for GPR55. nih.gov By designing and synthesizing a series of piperidine-substituted 1,3,4-oxadiazol-2-ones and testing their activity in cellular beta-arrestin redistribution assays, researchers were able to identify potent antagonists for this receptor. nih.gov These compounds serve as valuable tools to study the physiological and pathological roles of GPR55, which has been implicated in processes such as neuropathic pain and cancer. nih.gov The iterative design of these probes, guided by docking into a model of GPR55, not only yielded active compounds but also provided valuable information about the receptor's binding pocket, which can guide future drug discovery efforts. nih.gov
Emerging Research Directions and Diverse Applications of the Scaffold
Application in Chemical Biology as Mechanistic Research Tools
While specific studies detailing the use of 4-(1,3,4-oxadiazol-2-yl)piperidine (B3026733) hydrochloride as a mechanistic research tool are not extensively documented, the broader class of oxadiazole-piperidine derivatives is gaining recognition for its utility in probing biological pathways. These compounds serve as valuable molecular probes to investigate the function and regulation of various proteins and enzymes.
One notable example involves the development of a 1,2,4-oxadiazole (B8745197) scaffold with a piperidine (B6355638) substituent as a foundation for Sirt2 inhibitors. nih.gov Sirtuins are a class of proteins that play crucial roles in cellular processes, and inhibitors are essential tools for studying their biological functions. The development of potent and selective inhibitors based on the oxadiazole-piperidine framework allows researchers to dissect the specific roles of Sirt2 in health and disease, offering insights into its therapeutic potential. nih.gov The inherent features of the oxadiazole ring, such as its ability to act as a bioisostere for amide and ester groups, contribute to the metabolic stability of these molecular probes, a critical attribute for reliable mechanistic studies. vulcanchem.com The exploration of oxadiazole derivatives continues to provide new avenues for creating sophisticated tools for chemical biology research. derpharmachemica.com
Potential as Lead Compounds or Starting Points for Pre-clinical Drug Discovery Programs
The 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold is a promising starting point for the discovery of new therapeutic agents due to its favorable physicochemical properties and synthetic tractability. tandfonline.comnih.gov The oxadiazole ring is a common feature in many biologically active compounds, and its combination with the piperidine moiety offers a versatile platform for developing novel drug candidates across various disease areas. tandfonline.comnih.gov
The 1,3,4-oxadiazole (B1194373) nucleus is present in several clinically used drugs, highlighting its significance in medicinal chemistry. mdpi.com Derivatives of the oxadiazole-piperidine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and neuroprotective effects. tandfonline.comnih.gov For instance, novel triazole antifungal agents incorporating a piperidine-oxadiazole side chain have shown excellent inhibitory activity against important fungal pathogens. rsc.org The modular nature of the synthesis of these compounds allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. acs.org
The following table summarizes selected research findings on the therapeutic potential of various oxadiazole-piperidine derivatives, showcasing the diverse applications of this scaffold in drug discovery.
| Compound Class | Therapeutic Target/Application | Key Findings |
| Triazole derivatives with piperidine-oxadiazole side chains | Antifungal | Excellent inhibitory activity against Candida albicans, including fluconazole-resistant strains. rsc.org |
| 1,2,4-Oxadiazole derivatives | Sirt2 inhibitors | Development of a scaffold for potent and selective inhibitors of Sirt2, a key enzyme in cellular regulation. nih.gov |
| Quinoxaline-oxadiazole-piperidine hybrids | Anticancer | Optimized compounds induced apoptosis in leukemia cell lines with low toxicity to normal cells. tandfonline.com |
| 1,3,4-Oxadiazole derivatives | Antifungal (plant pathogens) | Significant in vitro antifungal activity against maize diseases caused by Exserohilum turcicum. frontiersin.org |
Future Synthetic Challenges and Innovations in Oxadiazole-Piperidine Chemistry
The synthesis of 4-(1,3,4-oxadiazol-2-yl)piperidine and its derivatives presents both challenges and opportunities for innovation in organic chemistry. While various methods exist for the synthesis of 1,3,4-oxadiazoles, the efficient and versatile construction of the combined oxadiazole-piperidine scaffold requires careful consideration of reaction conditions and substrate compatibility. acs.orgopenmedicinalchemistryjournal.com
One of the primary challenges lies in the development of mild and efficient methods for the cyclization of the oxadiazole ring that are tolerant of the functional groups present on the piperidine moiety. acs.org Traditional methods often require harsh conditions that may not be compatible with complex or sensitive substrates. acs.org Recent innovations have focused on the development of new reagents and catalytic systems to address these limitations. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as an oxidizing agent for the cyclization of acylthiosemicarbazides offers a safe and inexpensive route to 5-aryl-2-amino-1,3,4-oxadiazoles, which can be further elaborated to include the piperidine ring. openmedicinalchemistryjournal.com
Another area of innovation involves the development of one-pot and multicomponent reactions to streamline the synthesis of these complex molecules. researchgate.net These approaches offer advantages in terms of efficiency, atom economy, and reduced waste generation. The exploration of novel synthetic strategies, such as those involving Betti base rearrangement reactions of 1,2,4-oxadiazoles, opens up new possibilities for creating diverse libraries of oxadiazole-piperidine derivatives for biological screening. chim.it The continuous development of synthetic methodologies will be crucial for unlocking the full potential of this versatile scaffold in various applications. chim.it
Role in Non-Medicinal Applications (e.g., Corrosion Inhibition, Agrochemicals like Herbicides/Insecticides/Fungicides)
Beyond its applications in medicine, the oxadiazole-piperidine scaffold has demonstrated significant potential in various non-medicinal fields, particularly in materials science and agriculture.
Corrosion Inhibition:
Oxadiazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netkfupm.edu.sa The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxadiazole ring facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net Studies have shown that newly synthesized oxadiazole derivatives can achieve high inhibition efficiencies, making them promising candidates for industrial applications. kfupm.edu.saresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, and they often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netkfupm.edu.sa The environmentally friendly nature and low toxicity of many oxadiazole compounds further enhance their appeal as green corrosion inhibitors. researchgate.net
Agrochemicals:
The 1,3,4-oxadiazole ring is a key structural component in a variety of agrochemicals, including herbicides, insecticides, and fungicides. mdpi.com The combination of the oxadiazole and piperidine moieties can lead to compounds with enhanced biological activity and favorable physicochemical properties for agricultural applications. ccspublishing.org.cn
Herbicides: Certain 1,3,4-oxadiazole derivatives have shown promising herbicidal activity against a range of weed species. researchgate.net For example, compounds combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines have demonstrated efficacy against problematic weeds like Echinochloa cruss-galli. mdpi.com The relationship between the physicochemical properties of oxadiazole derivatives, such as lipophilicity and reduction potential, and their herbicidal activity is an active area of research. nih.gov
Insecticides: The oxadiazole scaffold has been incorporated into novel insecticides to combat a variety of agricultural pests. rsc.orgresearchgate.net For instance, anthranilic diamide (B1670390) analogs containing oxadiazole rings have displayed good larvicidal activity against pests like the diamondback moth (Plutella xylostella). rsc.org Research has also explored piperine (B192125) derivatives with insecticidal properties, indicating the potential for developing effective insecticides based on the piperidine scaffold. nih.gov
Fungicides: Oxadiazole derivatives have demonstrated significant potential as antifungal agents for controlling plant diseases. nih.govresearchgate.net Novel triazole compounds containing a piperidine-oxadiazole side chain have shown high potency against clinically important fungi, and similar principles are being applied to develop agricultural fungicides. rsc.org Studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit the growth of plant pathogenic fungi such as Rhizoctonia solani and Exserohilum turcicum. frontiersin.org Furthermore, 1,2,4-oxadiazole derivatives have also exhibited significant antifungal activity against a range of plant pathogens. mdpi.com
The versatility of the oxadiazole-piperidine scaffold makes it a valuable platform for the development of new and effective solutions in both materials protection and modern agriculture. mdpi.comchemrevlett.com
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxadiazole precursors. For example, analogous protocols (e.g., ) use dichloromethane as a solvent and sodium hydroxide for deprotonation . Optimization strategies include:
- Varying reaction temperatures (20–60°C) to balance yield and side reactions.
- Employing catalysts (e.g., Pd-based) for cross-coupling steps.
- Using computational tools (e.g., ICReDD’s reaction path search) to narrow optimal conditions .
- Key Data :
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Purification | Column chromatography |
Q. What are the key physical and chemical properties critical for experimental handling?
- Methodological Answer : Key properties include:
- Appearance : Powder (common for hydrochloride salts) .
- Storage : Room temperature, desiccated (avoid moisture) .
- Molecular Weight : ~189.64 g/mol (based on analogous compounds) .
Q. What safety precautions should be implemented during laboratory handling?
- Methodological Answer :
- PPE : Gloves, lab coat, goggles (prevents skin/eye contact; H315, H319) .
- Ventilation : Use fume hoods (H335: respiratory irritation risk) .
- First Aid : Flush eyes with water for 15 minutes; rinse skin with soap .
Advanced Research Questions
Q. How can computational tools predict reactivity and stability under experimental conditions?
- Methodological Answer :
- Reactivity : Use DFT calculations to model oxadiazole ring interactions with nucleophiles .
- Stability : Molecular dynamics simulations assess degradation under thermal stress .
- Case Study : ICReDD’s quantum chemical reaction path search reduced experimental iterations by 40% .
Q. How to resolve contradictions in toxicity data or address toxicological gaps?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells for acute toxicity screening (absent in SDS data) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., piperidine derivatives) .
- Computational Models : Apply QSAR to predict LD50 values .
Q. Which spectroscopic/chromatographic techniques characterize structural integrity and purity?
- Methodological Answer :
- NMR : Confirm piperidine and oxadiazole moieties (δ 3.5–4.0 ppm for N-CH₂) .
- HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water) .
- Mass Spec : ESI-MS m/z 189.64 [M+H]⁺ .
Q. How to design stability studies under varying pH/temperature and identify degradation products?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .
- Degradation Analysis : LC-MS identifies hydrolyzed oxadiazole (e.g., piperidine-4-carboxylic acid) .
Q. What strategies integrate theoretical frameworks (e.g., reaction mechanisms) into bioactivity studies?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock .
- DFT Calculations : Predict binding affinity of oxadiazole’s N-atom lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
